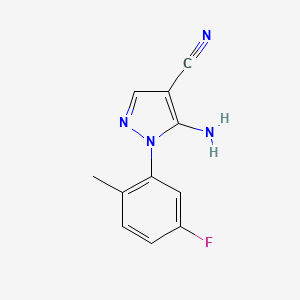
5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, or 5-AMFP-4CN, is a small organic molecule that is used in scientific research. It is a fluorinated pyrazole derivative, and has been studied for its potential applications in medicinal chemistry, drug discovery, and other areas of research. This article will discuss the synthesis of 5-AMFP-4CN, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that certain derivatives of 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, such as Schiff bases synthesized using similar structures, exhibit antimicrobial activity. This is demonstrated by Divyaraj Puthran et al. (2019) in their synthesis of novel Schiff bases using related compounds, which showed excellent activity against various microbes (Puthran et al., 2019).
Synthetic Chemistry
The compound and its derivatives are extensively used in synthetic chemistry. For instance, K. A. Ali et al. (2016) explored the synthetic approaches for new series of pyrazole-4-carbonitrile derivatives, showcasing the versatility of these compounds in creating a variety of chemical structures (Ali et al., 2016).
Molecular Structure Analysis
The compound's molecular structure and characteristics have been a subject of study, aiding in the understanding of its chemical behavior. For example, N. Fathima et al. (2014) examined the crystal and molecular structure of a related compound, contributing to the knowledge of its structural properties (Fathima et al., 2014).
Corrosion Inhibition
Studies by M. Yadav et al. (2016) on pyranopyrazole derivatives, closely related to the compound , demonstrate its potential as a corrosion inhibitor for metals in acidic environments (Yadav et al., 2016).
properties
IUPAC Name |
5-amino-1-(5-fluoro-2-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-2-3-9(12)4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRPFVQRHYOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
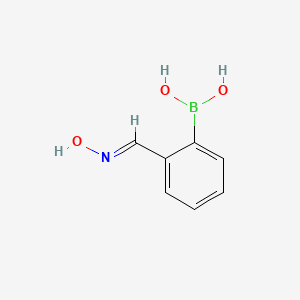

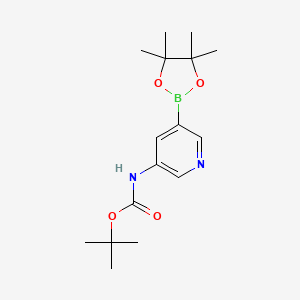
![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)
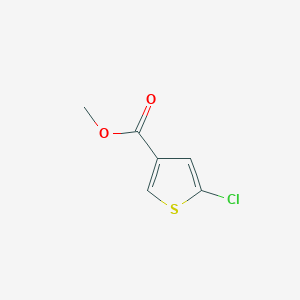


![(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398743.png)

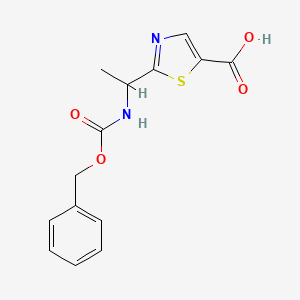
![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)